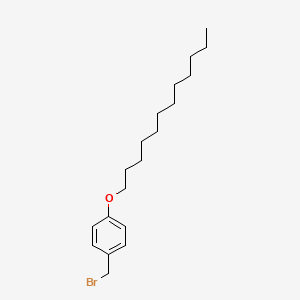

1-(Bromomethyl)-4-(dodecyloxy)benzene

描述

属性

CAS 编号 |

123436-89-5 |

|---|---|

分子式 |

C19H31BrO |

分子量 |

355.4 g/mol |

IUPAC 名称 |

1-(bromomethyl)-4-dodecoxybenzene |

InChI |

InChI=1S/C19H31BrO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3 |

InChI 键 |

LSPPDEISMYTMPG-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)CBr |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 1-(bromomethyl)-4-(dodecyloxy)benzene can be contextualized by comparing it to analogous brominated benzene derivatives. Key distinctions arise from variations in substituent groups, chain lengths, and electronic effects, as outlined below:

Alkyl Chain Length Variations

- 1-(Bromomethyl)-4-(nonyloxy)benzene (C₁₆H₂₅BrO): This compound differs only in the alkyl chain length (nonyloxy, C₉H₁₉O- vs. dodecyloxy, C₁₂H₂₅O-). The shorter chain reduces lipophilicity, impacting solubility and surfactant efficacy. Notably, its synthesis achieves a 94% yield, suggesting shorter chains may enhance reaction efficiency due to reduced steric hindrance . Applications: Preferable in reactions requiring moderate hydrophobicity or faster kinetics.

1-(Bromomethyl)-4-(octyloxy)benzene (C₁₅H₂₃BrO):

Further reduction in chain length (C₈H₁₇O-) diminishes micelle-forming capacity compared to the dodecyloxy analog. Such compounds are less effective in drug delivery systems where prolonged retention in lipid membranes is critical .

Electron-Withdrawing Substituents

- 1-(Bromomethyl)-4-(trifluoromethoxy)benzene (C₈H₆BrF₃O): The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, polarizing the benzene ring and increasing the electrophilicity of the bromomethyl group. This enhances reactivity in nucleophilic substitutions. Applications: Used in pesticides (e.g., flufenerim) due to improved metabolic stability and bioactivity . Drawbacks: Reduced solubility in non-polar solvents compared to dodecyloxy analogs.

1-(Bromomethyl)-4-(trifluoromethyl)benzene (C₈H₆BrF₃):

The trifluoromethyl (-CF₃) group further amplifies electron withdrawal, accelerating SN2 reactions at the bromomethyl site. However, the absence of an oxygen linker reduces flexibility in molecular design .

Aromatic and Bulky Substituents

- 1-(Bromomethyl)-4-phenoxybenzene (C₁₃H₁₁BrO): The phenoxy (-O-C₆H₅) group introduces aromaticity and steric bulk, reducing solubility in aliphatic solvents. This compound is less lipophilic than the dodecyloxy derivative but offers π-π stacking capabilities for crystal engineering .

1-Benzyloxy-4-bromobenzene (C₁₃H₁₁BrO):

The benzyloxy group (-O-CH₂-C₆H₅) adds a flexible aromatic moiety, balancing steric effects and solubility. However, the lack of a long alkyl chain limits its utility in surfactant applications .

Functional Group Comparisons

Reactivity and Stability

- The dodecyloxy group’s electron-donating nature stabilizes the benzene ring, slightly deactivating the bromomethyl site compared to electron-withdrawing substituents. This results in slower nucleophilic substitution rates but improved stability under acidic conditions.

- In contrast, trifluoromethoxy and trifluoromethyl analogs exhibit higher reactivity in SN2 reactions due to enhanced electrophilicity .

Toxicity and Handling

- For example, 4-(bromomethyl)benzaldehyde lacks comprehensive toxicological data, necessitating standard precautions (e.g., gloves, ventilation) .

准备方法

General Reaction Mechanism

Radical bromination with NBS is the most widely reported method for introducing the bromomethyl group. The reaction proceeds via a radical chain mechanism initiated by light or thermal decomposition of radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The dodecyloxy group stabilizes the intermediate benzyl radical, enhancing regioselectivity.

Reaction Scheme :

Optimized Reaction Conditions

Key parameters influencing yield and selectivity include solvent choice, initiator concentration, and temperature:

-

Dissolve 4-(dodecyloxy)toluene (10 mmol) in CCl₄ (50 mL).

-

Add NBS (1.1 eq) and BPO (2 mol%).

-

Reflux for 6–8 hours under inert atmosphere.

-

Cool, filter succinimide, and concentrate under reduced pressure.

-

Purify via column chromatography (hexane/ethyl acetate, 9:1).

Challenges and Mitigation

-

Over-bromination : Excess NBS or prolonged reaction time leads to di-brominated byproducts. Strict stoichiometric control and monitoring via TLC are essential.

-

Solvent Toxicity : CCl₄ is phased out due to environmental concerns. Alternatives like DCE or fluorinated solvents are preferred.

Electrophilic Bromination with HBr/Paraformaldehyde

Reaction Overview

This method employs in situ generation of HBr gas, which reacts with paraformaldehyde to produce bromomethyl groups. The dodecyloxy group directs electrophilic attack to the para-methyl position.

Reaction Scheme :

Key Optimization Parameters

-

Mix 4-(dodecyloxy)toluene (10 mmol), paraformaldehyde (15 mmol), and 48% HBr (20 mL).

-

Reflux at 100°C for 18 hours under N₂.

-

Extract with CH₂Cl₂, wash with NaHCO₃, and dry over MgSO₄.

-

Purify via recrystallization (ethanol/water).

Limitations

-

Lower Efficiency : Compared to NBS, yields are moderate due to competing side reactions (e.g., oxidation of dodecyloxy groups).

-

Corrosive Conditions : Requires acid-resistant equipment and careful handling of HBr.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| NBS Radical Bromination | 75–85% | High | Excellent | Moderate (CCl₄ toxicity) |

| HBr/Paraformaldehyde | 60–70% | Moderate | Good | Low |

Key Insights :

-

NBS Method : Preferred for high-throughput synthesis despite solvent toxicity.

-

HBr Method : Suitable for small-scale applications where halogenated solvents are restricted.

Advanced Modifications and Innovations

常见问题

Q. What are the common synthetic routes for 1-(Bromomethyl)-4-(dodecyloxy)benzene, and how are reaction conditions optimized?

The synthesis typically involves bromination of 4-(dodecyloxy)toluene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃ to introduce the bromomethyl group. Alternatively, coupling reactions between 4-bromobenzyl bromide and dodecyloxy-substituted intermediates using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres can yield the target compound . Optimization includes:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br, δ ~3.8 ppm for dodecyloxy -OCH₂-) .

- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (expected: C₁₉H₃₁BrO, ~355.3 g/mol).

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile byproducts .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with saline (10–15 minutes) and consult an ophthalmologist .

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in studying the reactivity of this compound?

Molecular dynamics (MD) simulations in UCSF Chimera model the compound’s conformational flexibility, predicting steric effects from the dodecyloxy chain on bromomethyl reactivity. Docking studies assess interactions with biological targets (e.g., enzyme active sites) or supramolecular assemblies . Visualization of electron density maps (DFT calculations) identifies electrophilic regions for nucleophilic substitution .

Q. What are the mechanistic implications of competing reactions (e.g., elimination vs. substitution) during functionalization of this compound?

The bromomethyl group undergoes SN2 substitution with nucleophiles (e.g., azides, amines) but may also eliminate HBr under basic conditions to form a benzylidene intermediate. Key factors:

- Base strength : Weak bases (e.g., K₂CO₃) favor substitution, while strong bases (e.g., NaH) promote elimination.

- Solvent polarity : Polar solvents stabilize transition states for substitution, reducing side reactions .

- Kinetic studies : Monitoring by in situ IR or ¹H NMR quantifies reaction pathways .

Q. How is this compound utilized in designing drug candidates or biomaterials?

- Drug discovery : The bromomethyl group serves as a handle for bioconjugation (e.g., attaching fluorophores or targeting moieties). For example, analogs like 4-(trifluoromethoxy)benzyl bromide derivatives have been used to synthesize sulfonamide inhibitors targeting metalloproteases .

- Materials science : The dodecyloxy chain enables self-assembly into liquid crystalline phases or micelles, studied via TEM and small-angle X-ray scattering (SAXS) .

Q. How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Reproducibility checks : Replicate reactions under identical conditions (catalyst loading, solvent purity).

- Advanced analytics : 2D NMR (COSY, HSQC) resolves overlapping signals; X-ray crystallography confirms solid-state structure .

- Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, DSSTox) to identify outliers .

Q. What strategies are employed to study environmental degradation or metabolic pathways of this compound?

- Biodegradation assays : Incubate with liver microsomes or soil bacteria (e.g., Pseudomonas spp.) and analyze metabolites via LC-MS/MS.

- Ecotoxicity profiling : Use Daphnia magna or algal models to assess acute/chronic toxicity (OECD guidelines) .

- Computational prediction : Tools like EPI Suite estimate biodegradation half-lives based on QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。